Sodium 2-bromo-6-chlorobenzene-1-sulfinate
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Overview
Description
Sodium 2-bromo-6-chlorobenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₆H₃BrClNaO₂S and a molecular weight of 277.50 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-6-chlorobenzene-1-sulfinate typically involves the sulfonation of 2-bromo-6-chlorobenzene. The reaction is carried out under controlled conditions using sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-bromo-6-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Sodium 2-bromo-6-chlorobenzene-1-sulfinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of sulfonyl-containing compounds, such as sulfones and sulfonamides .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also investigated for its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents .
Mechanism of Action
The mechanism of action of sodium 2-bromo-6-chlorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It introduces sulfonyl groups into target molecules, thereby modifying their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-bromo-6-chlorobenzene-1-sulfinate is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives compared to other sodium sulfinates .
Properties
Molecular Formula |
C6H3BrClNaO2S |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
sodium;2-bromo-6-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrClO2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
NCWQHOSBTHIZCC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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